9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolone family Isoquinolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization . This method provides a facile and efficient route to obtain the desired isoquinolone derivative.
Another method involves the rhodium-catalyzed C-H activation and annulation reactions. In this approach, vinyl acetate is used as an acetylene equivalent, and the reaction proceeds under mild conditions to yield the isoquinolone product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroisoquinolones, and various substituted isoquinolones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of organic materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact mechanism of action is often studied through biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1(2H)-one: A parent compound with similar structural features but lacking the chlorine and ethenyl groups.
4-Chloroisoquinolin-1(2H)-one: Similar to 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one but without the ethenyl group.
4-Ethenylisoquinolin-1(2H)-one: Similar to this compound but without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the ethenyl group in this compound makes it unique compared to other isoquinolone derivatives.
Properties
CAS No. |
919290-47-4 |
---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
9-chloro-4-ethenyl-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C15H10ClNO/c1-2-9-8-17-15(18)14-12(9)6-4-10-3-5-11(16)7-13(10)14/h2-8H,1H2,(H,17,18) |
InChI Key |
XIISMCCCMOFHHR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CNC(=O)C2=C1C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.